Cas no 80663-95-2 (Guanidine,N-[(3-iodophenyl)methyl]-)
Guanidine,N-[(3-iodophenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Guanidine,N-[(3-iodophenyl)methyl]-
- 3-Iodobenzyl-guanidine hemisulfate
- M-IODOBENZYLGUANIDINE
- N-[(3-iodophenyl)methyl]Guanidine
- MIBG
- m-Iodobenzylguanidine hemisulfate salt
- Guanidine, [(3-iodophenyl)methyl]- (9CI)
- N-[(3-Iodophenyl)methyl]guanidine (ACI)
- (3-Iodobenzyl)guanidine
- meta-Iodobenzylguanidine
- IOBENGUANE [MI]
- DB06704
- Prestwick3_000490
- Lopac-I-9890
- CHEMBL818
- 3-Iodobenzylguanidine
- NS00068600
- NCGC00015572-09
- EN300-37158608
- YMN
- NCGC00162211-01
- CCG-204731
- NCGC00015572-03
- PDWUPXJEEYOOTR-UHFFFAOYSA-N
- BPBio1_000395
- IOBENGUANE [VANDF]
- BRD-K43860855-065-11-9
- SPBio_002280
- DTXCID4028412
- SDCCGSBI-0050624.P002
- UNII-35MRW7B4AD
- 139755-80-9
- Prestwick0_000490
- NCGC00015572-06
- BSPBio_000359
- meta-iodobenzyl guanidine
- SR-01000075167-1
- NCGC00015572-04
- 1-(3-Iodobenzyl)guanidine
- 2-[(3-iodophenyl)methyl]guanidine
- 35MRW7B4AD
- 2-(3-Iodobenzyl)guanidine
- 80663-95-2
- NCGC00015572-02
- Prestwick-07A11
- SY340573
- SR-01000075167
- 2-m-iodo-benzyl guanidine
- Lopac0_000644
- G65257
- MFCD00133520
- Iobenguane
- CHEBI:92769
- NCGC00015572-01
- 3 Iodobenzylguanidine
- starbld0001019
- ((3-iodophenyl)methyl)guanidine
- N''-[(3-iodophenyl)methyl]guanidine
- DB-345236
- Q3154058
- Guanidine, ((3-iodophenyl)methyl)-
- Metaiodobenzylguanidine
- Prestwick1_000490
- Iobenguane (127-i)
- m Iodobenzylguanidine
- SCHEMBL140591
- meta Iodobenzylguanidine
- 2-((3-iodophenyl)methyl)guanidine
- DTXSID4048438
- BRD-K43860855-065-10-1
- Prestwick2_000490
- DA-02654
- BRD-K43860855-065-03-6
- 1-[(3-iodanylphenyl)methyl]guanidine
-
- MDL: MFCD00151189
- Inchi: 1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
- InChI Key: PDWUPXJEEYOOTR-UHFFFAOYSA-N
- SMILES: IC1C=C(CNC(N)=N)C=CC=1
Computed Properties
- Exact Mass: 274.99194g/mol
- Monoisotopic Mass: 274.99194g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1
- Topological Polar Surface Area: 64.4
Experimental Properties
- Density: 1.9±0.1 g/cm3
- Melting Point: 0°C
- Boiling Point: 382.1±52.0 °C at 760 mmHg
- Flash Point: 184.9±30.7 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Guanidine,N-[(3-iodophenyl)methyl]- Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8°C
Guanidine,N-[(3-iodophenyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04252-EA |
Guanidine,N-[(3-iodophenyl)methyl]- |
80663-95-2 | - | ea |
¥2028.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04099-5mg |
Guanidine,N-[(3-iodophenyl)methyl]- |
80663-95-2 | ≥98% (HPLC and TLC) | 5mg |
¥2228.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04099-25mg |
Guanidine,N-[(3-iodophenyl)methyl]- |
80663-95-2 | ≥98% (HPLC and TLC) | 25mg |
¥7688.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I920975-5mg |
m-Iodobenzylguanidine hemisulfate salt |
80663-95-2 | ≥98% (HPLC and TLC) | 5mg |
¥1,176.30 | 2022-10-10 | |
| A2B Chem LLC | AE01876-250mg |
Guanidine,N-[(3-iodophenyl)methyl]- |
80663-95-2 | 98% | 250mg |
$77.00 | 2024-04-19 | |
| A2B Chem LLC | AE01876-1g |
Guanidine,N-[(3-iodophenyl)methyl]- |
80663-95-2 | 98% | 1g |
$206.00 | 2024-04-19 | |
| A2B Chem LLC | AE01876-5g |
Guanidine,N-[(3-iodophenyl)methyl]- |
80663-95-2 | 98% | 5g |
$720.00 | 2024-04-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200865-10mg |
m-Iodobenzylguanidine hemisulfate salt, |
80663-95-2 | ≥99% | 10mg |
¥1384.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200865A-50mg |
m-Iodobenzylguanidine hemisulfate salt, |
80663-95-2 | ≥99% | 50mg |
¥4663.00 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173911-5mg |
Iobenguane |
80663-95-2 | 98% | 5mg |
¥1764.00 | 2024-07-28 |
Guanidine,N-[(3-iodophenyl)methyl]- Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 30 min, 50 °C
Production Method 4
1.2 Reagents: Sodium pyrosulfite Solvents: Water
Production Method 5
Production Method 6
Production Method 7
1.2 Solvents: Ethanol ; 36 h, reflux
Production Method 8
Production Method 9
Production Method 10
Production Method 11
2.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; overnight, 80 °C
Guanidine,N-[(3-iodophenyl)methyl]- Raw materials
- Dicyandiamide
- (3-iodophenyl)methanamine hydrochloride
- 3-Iodobenzyl Bromide
- Guanidine hydrochloride
- Carbamimidothioic acid,ethyl ester
- Guanidine,N-[(3-iodophenyl)methyl]-
- Guanidine,N-[[3-(trimethylsilyl)phenyl]methyl]-
- 1,3-Bis(tert-butoxycarbonyl)-2-methylisothiourea
- 175390-98-4
- Guanidine, N-[(3-iodophenyl)methyl]-, hydrochloride (1:1)
- Guanidine, N-[[3-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannyl]phenyl]methyl]-
- 3-Iodobenzyl Amine
- Carbonic acid
Guanidine,N-[(3-iodophenyl)methyl]- Preparation Products
Guanidine,N-[(3-iodophenyl)methyl]- Suppliers
Guanidine,N-[(3-iodophenyl)methyl]- Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Guanidine,N-[(3-iodophenyl)methyl]-
Comprehensive Overview of Guanidine,N-[(3-iodophenyl)methyl]- (CAS No. 80663-95-2): Properties, Applications, and Research Insights
Guanidine,N-[(3-iodophenyl)methyl]- (CAS No. 80663-95-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The compound belongs to the guanidine derivatives family, which are known for their versatile applications in medicinal chemistry, agrochemicals, and material science. Its molecular structure combines a guanidine moiety with a 3-iodobenzyl group, making it a valuable intermediate for synthesizing more complex molecules.
One of the most frequently searched questions about Guanidine,N-[(3-iodophenyl)methyl]- revolves around its synthetic pathways and reactivity. Researchers often explore its potential as a building block for drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The presence of the iodine atom in its structure also makes it a candidate for radiolabeling studies, a hot topic in diagnostic imaging and targeted therapy research.
In recent years, the demand for high-purity Guanidine,N-[(3-iodophenyl)methyl]- has increased, driven by its role in peptide modification and bioconjugation. These applications align with the growing interest in precision medicine and personalized therapeutics, which dominate current scientific discussions. The compound's ability to form stable complexes with biomolecules has also sparked investigations into its use in proteomics and enzyme inhibition studies.
From a physicochemical perspective, Guanidine,N-[(3-iodophenyl)methyl]- exhibits notable solubility in polar organic solvents, a property critical for its handling in laboratory settings. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize its purity and stability, topics frequently queried in academic and industrial forums. Its melting point and storage conditions are also key parameters for researchers working with this compound.
The compound's relevance extends to green chemistry initiatives, where scientists explore eco-friendly synthesis methods to produce Guanidine,N-[(3-iodophenyl)methyl]- with minimal waste. This aligns with the broader trend of sustainable chemical manufacturing, a major focus area for regulatory bodies and industry leaders. Discussions around its biodegradability and environmental impact frequently appear in sustainability-focused research papers.
In the context of intellectual property, several patents reference Guanidine,N-[(3-iodophenyl)methyl]- as a key intermediate, particularly in anticancer drug development. This has led to increased interest from pharmaceutical companies seeking to expand their portfolios with novel therapeutics. The compound's potential in combination therapies and adjuvant treatments is another area of active exploration.
Quality control remains a critical aspect when working with Guanidine,N-[(3-iodophenyl)methyl]-, with researchers emphasizing the importance of batch-to-batch consistency and impurity profiling. These factors directly impact the reproducibility of experimental results, a concern frequently raised in peer-reviewed journals and scientific conferences. Advanced purification techniques like recrystallization and column chromatography are often discussed in relation to this compound.
As the scientific community continues to investigate Guanidine,N-[(3-iodophenyl)methyl]-, its potential applications in neurological research have emerged as a promising avenue. Preliminary studies suggest possible interactions with neurotransmitter systems, making it a compound of interest for central nervous system disorders. This aligns with the current global focus on mental health therapeutics and neurodegenerative disease research.
The compound's structure-activity relationship (SAR) has become a subject of intense study, particularly in computational chemistry and molecular docking simulations. These in silico approaches, combined with high-throughput screening methods, accelerate the discovery of new applications for Guanidine,N-[(3-iodophenyl)methyl]-. Such methodologies represent the cutting edge of drug design and are frequently searched topics in academic databases.
Looking ahead, the trajectory of Guanidine,N-[(3-iodophenyl)methyl]- research appears closely tied to advancements in catalytic chemistry and biocatalysis. The development of more efficient synthetic routes and the exploration of its chiral derivatives present exciting opportunities for both academic and industrial researchers. These directions reflect the compound's enduring relevance in an evolving chemical landscape focused on innovation and application-driven science.
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